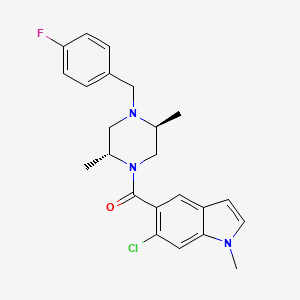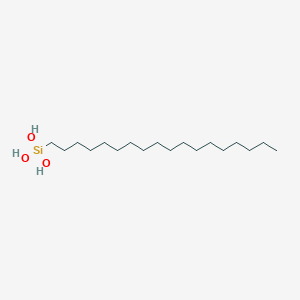
Siliclad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siliclad is a monomeric octadecylsilane derivative used primarily as a hydrophobic coating for glass and ceramic surfaces. It is known for its ability to provide water-repellency, lubricity, and surface resistivity to siliceous substrates. This compound reacts with water to form a silanol-rich prepolymer, which then condenses with available hydroxyl groups on the substrate to form a chemically bound alkylsilicone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Siliclad is synthesized by reacting octadecylsilane with a mixture of tertiary alcohols and diacetone alcohol. The reaction involves the formation of a silanol-rich prepolymer, which is achieved by hydrolysis and condensation reactions. The reaction conditions typically involve the use of water as a reactant and a catalyst to facilitate the hydrolysis process .
Industrial Production Methods
In industrial settings, this compound is produced by mixing octadecylsilane with tertiary alcohols and diacetone alcohol in a controlled environment. The mixture is then subjected to hydrolysis and condensation reactions to form the silanol-rich prepolymer. The final product is a solution that can be applied to glass and ceramic surfaces to form a hydrophobic coating .
Análisis De Reacciones Químicas
Types of Reactions
Siliclad undergoes several types of chemical reactions, including:
Hydrolysis: The reaction with water to form silanol groups.
Condensation: The formation of siloxane bonds by the elimination of water.
Substitution: The replacement of hydroxyl groups on the substrate with alkylsilicone groups.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include water, tertiary alcohols, and diacetone alcohol. The reactions typically occur under mild conditions, with temperatures around 100°C being sufficient to facilitate the hydrolysis and condensation processes .
Major Products Formed
The major product formed from the reactions involving this compound is a chemically bound alkylsilicone coating on the substrate. This coating provides hydrophobic properties, increased surface resistivity, and reduced friction .
Aplicaciones Científicas De Investigación
Siliclad has a wide range of applications in scientific research, including:
Chemistry: Used as a hydrophobic coating for laboratory glassware to improve drainage and reduce breakage.
Biology: Decreases protein adsorption on analytical and diagnostic equipment, which is crucial for accurate measurements.
Medicine: Reduces hemolysis and increases clotting time of blood in clinical analysis.
Mecanismo De Acción
Siliclad exerts its effects through the formation of a silanol-rich prepolymer that condenses with available hydroxyl groups on siliceous substrates. This condensation reaction forms a chemically bound alkylsilicone, which imparts hydrophobic properties to the treated surface. The molecular targets involved in this process are the hydroxyl groups on the substrate, which react with the silanol groups in this compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Siliclad include other silane derivatives such as:
- Octadecyltrichlorosilane
- Hexadecyltrimethoxysilane
- Dodecyltriethoxysilane
Uniqueness
This compound is unique in its formulation, which includes a mixture of tertiary alcohols and diacetone alcohol. This formulation allows for the formation of a silanol-rich prepolymer that provides superior hydrophobic properties compared to other silane derivatives. Additionally, this compound’s ability to reduce protein adsorption and hemolysis makes it particularly valuable in biological and medical applications .
Propiedades
Fórmula molecular |
C18H40O3Si |
|---|---|
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
trihydroxy(octadecyl)silane |
InChI |
InChI=1S/C18H40O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h19-21H,2-18H2,1H3 |
Clave InChI |
DJMIIQXPYUKIMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
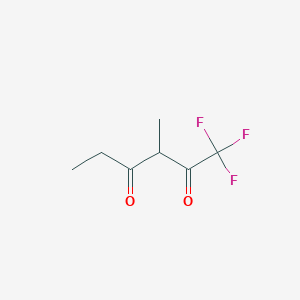
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
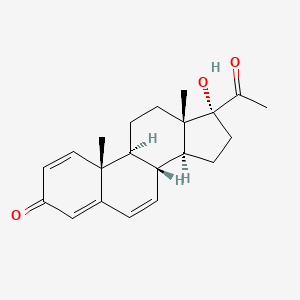
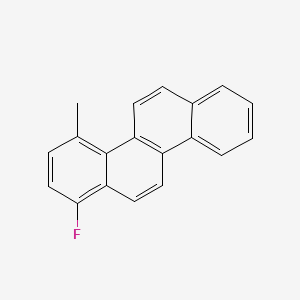
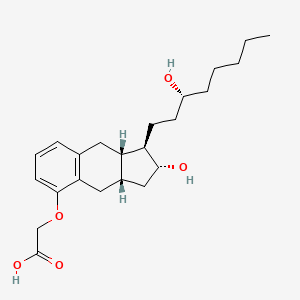

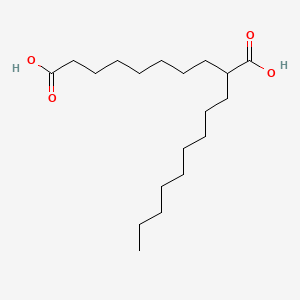
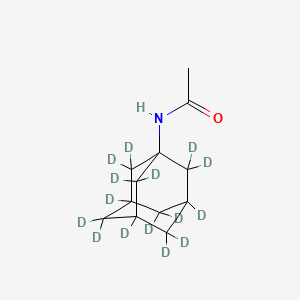
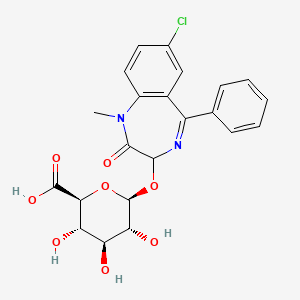
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
